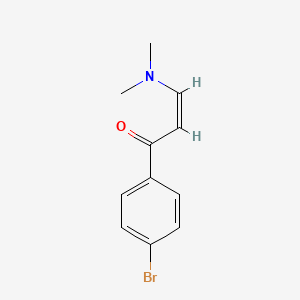

1-(4-Bromo-phenyl)-3-dimethylamino-propenone

Description

It is synthesized via the reaction of p-bromoacetophenone with dimethylformamide dimethylacetal (DMFDMA) under reflux conditions for 12–16 hours, yielding yellow crystals with a 60% efficiency . This compound is part of a broader class of enaminones, which are versatile intermediates in organic synthesis, particularly for constructing heterocyclic systems and bioactive molecules. Its structural features, such as the electron-withdrawing bromine atom and electron-donating dimethylamino group, influence its reactivity and applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

(Z)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9/h3-8H,1-2H3/b8-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZLESKZUATMSD-FPLPWBNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C\C(=O)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-phenyl)-3-dimethylamino-propenone typically involves the reaction of 4-bromoacetophenone with dimethylamine in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-phenyl)-3-dimethylamino-propenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone.

Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI) are often employed.

Major Products Formed:

Oxidation: Formation of bromophenyl oxides.

Reduction: Formation of bromophenyl ketones.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Synthesis Techniques

Recent studies have highlighted efficient synthesis methods for this compound, including microwave-assisted reactions that enhance yield and reduce reaction time. For instance, the synthesis of related compounds using N-bromosuccinimide (NBS) under microwave conditions has been reported to achieve high yields (up to 94%) in a short duration .

Medicinal Chemistry Applications

1-(4-Bromo-phenyl)-3-dimethylamino-propenone has been explored for its antimicrobial properties. In a study assessing various derivatives, compounds synthesized from this propenone exhibited significant antibacterial and antifungal activities, surpassing those of standard reference drugs . This suggests potential applications in developing new antimicrobial agents.

Case Study: Antimicrobial Evaluation

A specific derivative of this compound was tested against various bacterial strains. The results indicated that certain derivatives were more effective than traditional antibiotics, highlighting their potential as novel therapeutic agents .

Applications in Materials Science

Beyond medicinal chemistry, this compound plays a role in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The incorporation of the dimethylamino group enhances the electronic properties of polymers derived from this compound, making them suitable for optoelectronic applications.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-phenyl)-3-dimethylamino-propenone involves its interaction with specific molecular targets, leading to various biological effects. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing cellular pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

- Electronic Effects: The bromine atom in this compound enhances electrophilicity at the carbonyl group, facilitating nucleophilic attacks.

- Bioactivity: Compounds like 1-(4-Bromophenyl)-3-(3,4-dimethylanilino)-1-propanone (CAS 423733-46-4) may exhibit enhanced bioactivity due to the bulky 3,4-dimethylanilino group, which could influence receptor binding .

Key Observations:

- Catalytic Efficiency: The use of Ag₃PW₁₂O₄₀ in synthesizing β-amino ketones () offers mild conditions compared to traditional acid/base catalysis, reducing side reactions .

Key Observations:

Biological Activity

1-(4-Bromo-phenyl)-3-dimethylamino-propenone, also referred to by its CAS number 252562-28-0, is a synthetic organic compound belonging to the class of chalcones. Chalcones are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C11H12BrNO

- Molecular Weight : 252.12 g/mol

- CAS Number : 252562-28-0

The compound features a bromo-substituted phenyl ring and a dimethylamino group, which contribute to its biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study assessed its effectiveness against Candida albicans and Mycobacterium tuberculosis.

Minimum Inhibitory Concentration (MIC) Results

| Pathogen | MIC (µg/mL) |

|---|---|

| Candida albicans | 16 - 128 |

| Mycobacterium tuberculosis (H37Rv) | 4 - 64 |

The compound demonstrated a comparable MIC to standard drugs such as Ethambutol for antitubercular activity and Fluconazole for antifungal effects, suggesting its potential as a therapeutic agent.

The mechanism underlying the antimicrobial activity of this compound is linked to its ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity. Molecular docking studies revealed high binding affinities to key enzymes involved in the metabolic pathways of these pathogens.

Binding Affinities

| Target Enzyme | Binding Affinity (kcal/mol) |

|---|---|

| Dihydrofolate reductase (C. albicans) | 6.8 |

| Ethambutol | 4.1 |

These findings suggest that the compound could serve as a lead candidate for further development in treating infections caused by resistant strains.

Antitumor Activity

Preliminary studies have also explored the antitumor properties of this compound. Chalcones, including this compound, have been shown to induce apoptosis in cancer cells through various pathways, including the modulation of reactive oxygen species (ROS) and the activation of caspases.

Case Studies

- MCF-7 Cell Line : In vitro studies demonstrated that the compound inhibited cell proliferation in breast cancer MCF-7 cells, with an IC50 value indicating significant cytotoxicity.

- Mechanistic Insights : The compound was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to increased apoptosis rates in treated cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Bromo-phenyl)-3-dimethylamino-propenone, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via Claisen-Schmidt condensation, involving a ketone (e.g., 4-bromoacetophenone) and a dimethylamino-substituted aldehyde. Reaction optimization includes adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–100°C), and catalytic bases (e.g., NaOH or piperidine) to enhance enolate formation. Monitoring via TLC or HPLC ensures reaction completion .

- Key Parameters :

| Parameter | Typical Range |

|---|---|

| Solvent | Ethanol/DMF |

| Temp. | 80–100°C |

| Catalyst | NaOH/Piperidine |

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Techniques :

- NMR : and NMR to confirm the α,β-unsaturated ketone structure and dimethylamino group integration. Aromatic protons appear as doublets (δ 7.2–8.1 ppm), while the enone system shows characteristic coupling () .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 293.04 for CHBrNO).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .

Q. How can researchers determine optimal crystallization conditions for X-ray diffraction studies?

- Approach : Screen solvents (e.g., ethanol/water mixtures) via slow evaporation. For this compound derivatives, monoclinic crystals (space group P2/c) are often obtained with unit cell parameters a = 8.2 Å, b = 10.5 Å, c = 14.3 Å, and β = 95.7° .

- Critical Factors : Solvent polarity, temperature gradient, and supersaturation control.

Advanced Research Questions

Q. What challenges arise in refining the crystal structure using SHELXL, especially with twinned data?

- Challenges : Twinning (e.g., by pseudo-merohedry) complicates refinement due to overlapping reflections. SHELXL’s TWIN and BASF commands are used to model twin laws (e.g., 180° rotation about the [100] axis). Robustness tests (R > 0.05) and Hirshfeld surface analysis validate the model .

- Example : A derivative in P2/n space group required a BASF value of 0.35 to account for twinning, improving R from 0.12 to 0.05 .

Q. How can computational methods predict reactivity, and what discrepancies exist between theoretical and experimental data?

- Methods : DFT calculations (e.g., B3LYP/6-31G*) to model electrophilic addition or nucleophilic attack at the α,β-unsaturated ketone. Compare HOMO-LUMO gaps (ΔE ≈ 5.2 eV) with experimental reactivity in Michael addition reactions .

- Discrepancies : Steric effects from the bromophenyl group may reduce computational prediction accuracy for regioselectivity by 10–15%, necessitating empirical validation .

Q. What strategies resolve contradictions in synthetic yield data across different studies?

- Analysis : Systematic review of variables (e.g., catalyst loading, solvent purity). For example, yields ranging from 45% to 72% correlate with dimethylamino group steric hindrance. Design of Experiments (DoE) can identify critical factors via ANOVA .

- Case Study : A 20% yield increase was achieved by replacing ethanol with DMF, reducing enolate decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.